1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Overview
Description
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine (DBOP) is an organic compound with a bicyclic structure. It is an aromatic hydrocarbon with a molecular formula of C20H20N2. DBOP is a colorless solid that is insoluble in water, but is soluble in organic solvents such as ethanol and ether. DBOP has a melting point of 91-93°C and a boiling point of 241-243°C. It is a versatile compound that has been used for a variety of scientific research applications, ranging from medicinal chemistry to materials science.
Scientific Research Applications
1. Supramolecular Networks and Coordination Polymers
Supramolecular networks based on 2,2‘-bipyridine moieties have been explored for their potential in forming conjugated metallo-supramolecular networks, notable for their interesting optoelectronic properties. Compounds like Poly{2,2‘-bipyridine-5,5‘-diylethynylene[2,5-bis(2-ethylhexyl)oxy-1,4-phenylene]ethynylene} exhibit potential in ligand-exchange reactions and show emissive properties when complexed with certain metals, indicating applications in areas like sensing and display technologies (Kokil, Yao, & Weder, 2005).
2. Photocatalysis
Coordination polymers with 2,2'-bipyridine have been investigated for their photocatalytic properties. For instance, Mn(II)-based coordination polymers were synthesized and used as photocatalysts for the degradation of organic dyes under UV light, providing insight into the potential use of these materials in environmental remediation and solar energy conversion (Yuan et al., 2020).
3. Photophysics and Electronic Structure Tuning
Fe(II) polypyridines, including those based on 2,2'-bipyridine structures, have been extensively studied for their electronic structure, which is pivotal in their use in molecular electronics, data storage, and dye-sensitized solar cells. The ligand field strength and the electronic properties of these complexes can be fine-tuned by modifying the donor atoms and ligand scaffold, underscoring their adaptability and potential in a range of electronic applications (Bowman et al., 2015).
4. Structural Analysis in Metal Complexes
The synthesis and structural analysis of metal complexes using ligands like 2,2'-bipyridine derivatives have provided valuable insights into the coordination chemistry and the formation of supramolecular structures. These studies lay the groundwork for developing new materials with tailored properties for catalysis, sensing, and other applications (Aldrich-Wright et al., 2007).
properties
IUPAC Name |
1-benzyl-5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-3-9-21(10-4-1)17-25-15-7-13-23(19-25)24-14-8-16-26(20-24)18-22-11-5-2-6-12-22/h1-6,9-14H,7-8,15-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZCMFZLYVRJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CCCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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